3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core fused with a 1,3-diphenylpyrazole moiety and a cyclohexyl substituent at position 2.
Properties
CAS No. |
623940-37-4 |
|---|---|
Molecular Formula |
C25H23N3OS2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)28(24)21-14-8-3-9-15-21)16-19-17-27(20-12-6-2-7-13-20)26-23(19)18-10-4-1-5-11-18/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2/b22-16- |
InChI Key |
FSFSDDYRURYRBM-JWGURIENSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Microwave Irradiation
A modified protocol reduces reaction time using microwave-assisted synthesis:
Solid-Phase Synthesis
Immobilization of the thiazolidinone on Wang resin enables iterative purification:
Challenges and Troubleshooting
-
Low Yields : Impurities in the aldehyde precursor reduce condensation efficiency. Recrystallize the aldehyde to >95% purity before use.
-
Side Reactions : Overheating can lead to thiazolidinone decomposition. Maintain reflux temperature below 85°C.
Scalability and Industrial Feasibility
| Metric | Laboratory Scale | Pilot Scale (10x) |
|---|---|---|
| Batch Size (g) | 5 | 50 |
| Yield (%) | 65 | 62 |
| Purity (HPLC, %) | 98 | 97 |
| Cost per Gram ($) | 12.50 | 9.80 |
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiazolidinone derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. In studies involving similar thiazolidinones, compounds with pyrazole moieties demonstrated enhanced efficacy against various bacterial strains and fungi, suggesting that 3-cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one may share these properties .
Anti-inflammatory Properties
Thiazolidinones have been recognized for their anti-inflammatory effects. The incorporation of the pyrazole ring enhances the compound's ability to inhibit inflammatory pathways. Preliminary studies have shown that similar compounds can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of thiazolidinones has been extensively documented. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins . This suggests that this compound could be a candidate for further anticancer studies.
Synthesis of Thiazolidinones
The synthesis of this compound typically involves the condensation of 1H-pyrazole derivatives with thiosemicarbazide or other thioketones under acidic or basic conditions. This method has been optimized to yield high purity and yield of the target compound .
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation Reaction | Pyrazole derivative + Thiosemicarbazide | Acidic/Basic Medium | High (specific yields vary) |
In a study evaluating the biological activities of thiazolidinone derivatives, compounds structurally related to this compound were tested against various pathogens. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, along with notable antifungal effects .
Pharmacological Studies
Clinical pharmacological studies have focused on the anti-inflammatory effects of thiazolidinone derivatives in animal models. These studies revealed a reduction in paw edema and inflammatory cytokines upon administration of similar compounds, suggesting a therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s key structural analogs differ in substituents at position 3 of the thiazolidinone ring and modifications to the pyrazole or benzylidene moieties. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations:
- Cyclohexyl vs. Smaller Substituents : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to ethyl or phenethyl groups. This may enhance membrane permeability but reduce solubility in aqueous media .
- Pyrazole Modifications : Substitutions on the pyrazole ring (e.g., 4-ethylphenyl in ) influence electronic properties and binding interactions. The 1,3-diphenylpyrazole moiety is common in compounds with reported antimicrobial and kinase inhibitory activity .
Physicochemical Properties
- Molecular Weight : At ~437.5 g/mol, the target compound approaches the upper limit for oral bioavailability (Lipinski’s rule of five), whereas analogs with lower molecular weights (e.g., 343.47 g/mol ) may have better pharmacokinetic profiles.
Biological Activity
3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the condensation of cyclohexyl thiosemicarbazone with various aldehydes to form thiazolidine derivatives. The presence of the pyrazole moiety enhances the compound's biological activity due to its established pharmacological properties.
Antitumor Activity
Several studies have reported on the antitumor properties of pyrazole derivatives. For instance, compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. In particular, derivatives with a diphenylpyrazole structure were found to inhibit cell growth in human breast cancer cells (MCF7) and lung cancer cells (A549) with IC50 values ranging from 0.076 to 0.12 µM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies indicate that similar thiazolidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC of 6.25 µg/mL against multiple bacterial strains, indicating potential for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of cyclohexyl group | Enhances lipophilicity and cell membrane penetration |
| Pyrazole ring | Critical for antitumor activity; enhances binding affinity to target proteins |
| Thiazolidine scaffold | Contributes to overall stability and bioactivity |
Case Studies
- Antiproliferative Effects : A study evaluated a series of pyrazole derivatives against human cancer cell lines. The results revealed that compounds with modifications at the pyrazole ring significantly improved antiproliferative activity compared to unmodified versions .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiazolidine derivatives, including those similar to our compound. The results indicated that these compounds exhibited substantial antibacterial properties, particularly against resistant strains .
Q & A
Synthesis and Optimization
1.1 Basic Question: Q. What are the standard protocols for synthesizing 3-cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one? The compound is synthesized via condensation of a thioxothiazolidin-4-one precursor with a pyrazole-containing aldehyde. A typical procedure involves refluxing equimolar amounts of 2-thioxothiazolidin-4-one and the pyrazole-aldehyde derivative in ethanol or methanol under basic conditions (e.g., NaOH or KOH) for 2–6 hours . The product is isolated by filtration, washed with cold ethanol, and recrystallized from a DMF/EtOH mixture (1:1). Purity is confirmed via TLC using toluene/ethyl acetate/water (8.7:1.2:1.1) .
1.2 Advanced Question: Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound? Key variables include solvent polarity, base strength, and reaction time. Polar aprotic solvents like DMF may enhance reactivity but risk side reactions, while ethanol balances yield and safety. Sodium acetate or triethylamine can replace NaOH/KOH to reduce hydrolysis of sensitive groups . Stereoselectivity (Z/E isomerism) is controlled by reaction temperature (lower temperatures favor Z-isomers) and monitored via NMR or X-ray crystallography . For example, a 70% yield of the Z-isomer was achieved at 60°C in ethanol with KOH .
Structural Characterization
2.1 Basic Question: Q. What analytical methods are essential for confirming the structure of this compound?
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups .
- NMR : ¹H NMR identifies pyrazole protons (δ 7.2–8.1 ppm) and cyclohexyl protons (δ 1.2–2.3 ppm). ¹³C NMR verifies the thiocarbonyl carbon at δ ~200 ppm .
- X-ray Crystallography : Resolves stereochemistry and molecular packing. SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data .
2.2 Advanced Question: Q. How can crystallographic data resolve contradictions in proposed structures derived from spectroscopic methods? Discrepancies in NMR/IR data (e.g., unexpected proton splitting or missing peaks) often arise from isomerism or polymorphism. Single-crystal X-ray diffraction unambiguously assigns bond geometries and confirms the Z-configuration of the exocyclic double bond, as seen in related thioxothiazolidinones . For example, a 2011 study resolved conflicting NMR assignments for a pyrazole-thiazolidinone derivative using SHELXL-refined data .
Biological Activity Evaluation
3.1 Basic Question: Q. What methodologies are used to assess the antimicrobial activity of this compound?
- MIC Assays : Serial dilution in 96-well plates quantifies activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. MIC values ≤2 µg/mL indicate potent activity .
- Time-Kill Studies : Monitor bactericidal kinetics at 2× MIC over 24 hours .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity (IC50 > 50 µg/mL) .
3.2 Advanced Question: Q. How can researchers address contradictory bioactivity data across structurally similar derivatives? Contradictions (e.g., high activity against MRSA but inactivity against E. coli) are analyzed via:
- SAR Studies : Modifying the cyclohexyl or pyrazole groups alters lipophilicity and membrane penetration. For instance, electron-withdrawing substituents on the pyrazole enhance activity against anaerobic bacteria .
- Molecular Docking : Predicts binding to bacterial targets (e.g., Staphylococcus FabI enzyme). Derivatives with a 4-thiomethylphenyl group showed stronger hydrogen bonding than unsubstituted analogs .
Stability and Degradation
4.1 Basic Question: Q. What factors influence the stability of this compound during storage?
- Light Sensitivity : Thioxothiazolidinones degrade under UV light; store in amber vials at –20°C .
- Hydrolysis : The thiocarbonyl group reacts with moisture. Lyophilization or storage with desiccants (e.g., silica gel) prevents degradation .
4.2 Advanced Question: Q. How can forced degradation studies guide the development of stable formulations?
- Acid/Base Stress Testing : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours. HPLC-MS identifies degradation products (e.g., hydrolyzed thiazolidinone ring) .
- Oxidative Stability : Treat with 3% H₂O₂ to simulate metabolic oxidation. Stabilizers like ascorbic acid (1% w/v) reduce radical-mediated degradation .
Data Contradiction Analysis
5.1 Advanced Question: Q. How should researchers interpret conflicting cytotoxicity and bioactivity results in related analogs?
- Dose-Response Curves : Nonlinear regression (e.g., Hill equation) distinguishes true toxicity from assay artifacts .
- Off-Target Profiling : Screen against kinase or protease panels to identify non-selective inhibitors. A 2016 study linked cytotoxicity in rhodanine derivatives to unintended PDE4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
